molecular formula C36H40N2O4 B13441835 N1-[2-[3,4-Bis(phenylmethoxy)phenyl]ethyl]-N6-(2-phenylethyl)-hexanediamide

N1-[2-[3,4-Bis(phenylmethoxy)phenyl]ethyl]-N6-(2-phenylethyl)-hexanediamide

Cat. No.: B13441835
M. Wt: 564.7 g/mol
InChI Key: LFSNGZGMTLPBEN-UHFFFAOYSA-N
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Description

N1-[2-[3,4-Bis(phenylmethoxy)phenyl]ethyl]-N6-(2-phenylethyl)-hexanediamide is a synthetic hexanediamide derivative characterized by a central hexanediamide backbone substituted with two distinct aromatic groups. The N1 position is modified with a 3,4-bis(phenylmethoxy)phenyl ethyl moiety, while the N6 position features a 2-phenylethyl group. This structure confers significant lipophilicity due to the presence of multiple phenyl rings and methoxy substituents, which may influence its pharmacokinetic properties, such as membrane permeability and metabolic stability .

Properties

Molecular Formula

C36H40N2O4

Molecular Weight

564.7 g/mol

IUPAC Name

N'-[2-[3,4-bis(phenylmethoxy)phenyl]ethyl]-N-(2-phenylethyl)hexanediamide

InChI

InChI=1S/C36H40N2O4/c39-35(37-24-22-29-12-4-1-5-13-29)18-10-11-19-36(40)38-25-23-30-20-21-33(41-27-31-14-6-2-7-15-31)34(26-30)42-28-32-16-8-3-9-17-32/h1-9,12-17,20-21,26H,10-11,18-19,22-25,27-28H2,(H,37,39)(H,38,40)

InChI Key

LFSNGZGMTLPBEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CCCCC(=O)NCCC2=CC(=C(C=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Starting Materials

  • Hexanediamine (1,6-hexanediamine) as the diamide backbone precursor.
  • 3,4-Bis(phenylmethoxy)phenyl)ethylamine or its corresponding activated derivative.
  • 2-Phenylethylamine or its activated derivative.
  • Coupling agents such as carbodiimides (e.g., EDC, DCC) or other amide bond-forming reagents.
  • Protecting groups for amines or carboxylic acids as needed.

Stepwise Synthesis

Step Reaction Type Description
1 Protection of one amine group Protect one amine of hexanediamine (e.g., Boc or Fmoc protection) to allow selective coupling.
2 Coupling with 2-phenylethylamine Activate carboxylic acid derivative of hexanediamine and couple with 2-phenylethylamine.
3 Deprotection Remove protecting group to free the second amine.
4 Coupling with 3,4-bis(phenylmethoxy)phenyl)ethylamine Couple the second amine with the activated carboxylic acid derivative of the substituted phenyl group.
5 Purification Purify the final diamide compound by chromatography or recrystallization.

Coupling Reaction Conditions

  • Typical solvents: dichloromethane (DCM), dimethylformamide (DMF), or tetrahydrofuran (THF).
  • Temperature: 0°C to room temperature.
  • Base additives: triethylamine or N-methylmorpholine to scavenge acids formed during coupling.
  • Reaction time: 2–24 hours depending on reagent reactivity.

Protection/Deprotection Details

  • Amine protection groups such as Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) are commonly used.
  • Deprotection typically involves acidic conditions (e.g., trifluoroacetic acid for Boc) or mild base (piperidine for Fmoc).

Research Findings and Optimization

  • The selective mono-protection of hexanediamine is critical to avoid polymerization or multiple substitutions.
  • Coupling efficiency depends on the purity and activation of carboxylic acid derivatives.
  • Use of coupling reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (1-hydroxybenzotriazole) improves yields and reduces side reactions.
  • Phenylmethoxy groups require careful handling to avoid cleavage under acidic or strongly nucleophilic conditions.
  • Purification by preparative HPLC or silica gel chromatography yields analytically pure compound.

Summary Table of Preparation Steps

Step No. Reagents/Conditions Purpose/Outcome
1 Hexanediamine + Boc2O (or Fmoc-Cl), base Selective protection of one amine
2 Coupling reagent (DCC/EDC), 2-phenylethylamine Formation of first amide bond
3 TFA (for Boc) or piperidine (for Fmoc) Deprotection of second amine
4 Coupling reagent, 3,4-bis(phenylmethoxy)phenyl)ethylamine Formation of second amide bond
5 Chromatography or recrystallization Purification of final compound

Chemical Reactions Analysis

Types of Reactions

N1-[2-[3,4-Bis(phenylmethoxy)phenyl]ethyl]-N6-(2-phenylethyl)-hexanediamide undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form various oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylmethoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

N1-[2-[3,4-Bis(phenylmethoxy)phenyl]ethyl]-N6-(2-phenylethyl)-hexanediamide has several scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects in neurological disorders such as depression, Parkinson’s disease, and schizophrenia.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-[2-[3,4-Bis(phenylmethoxy)phenyl]ethyl]-N6-(2-phenylethyl)-hexanediamide involves its interaction with specific molecular targets in the body. It is known to modulate adrenergic receptors, which play a crucial role in neurotransmission and the regulation of mood and stress. The compound’s effects are mediated through the activation or inhibition of these receptors, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of N1-[2-[3,4-Bis(phenylmethoxy)phenyl]ethyl]-N6-(2-phenylethyl)-hexanediamide and structurally analogous hexanediamides, focusing on molecular properties and inferred physicochemical behaviors.

Structural and Physicochemical Properties

Compound Name CAS / Ref. Molecular Formula Molecular Weight Key Substituents Inferred Properties
This compound - C34H38N2O4 562.68 3,4-Bis(phenylmethoxy)phenyl ethyl, phenylethyl High lipophilicity (logP >5), low aqueous solubility
N1,N6-Bis(1,1-dimethylethyl)-3-(phenylmethoxy)-hexanediamide 102366-81-4 C21H34N2O3 386.51 tert-Butyl, phenylmethoxy Moderate lipophilicity (logP ~4), improved stability
N1,N6-Bis(4-iodophenyl)-hexanediamide - C18H18I2N2O2 556.16 4-Iodophenyl High molecular weight, potential radiopaque properties
N1,N6-Bis[2-(3-chlorophenyl)ethyl]-hexanediamide 548456-32-2 C22H26Cl2N2O2 421.36 3-Chlorophenyl ethyl Moderate logP (~3.5), halogen-enhanced target binding
N1,N6-Bis[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-hexanediamide - C26H32N2O6 468.55 Benzodioxin ethyl Enhanced solubility (oxygen-rich), metabolic instability
N,N-Bis[(4-dimethylaminophenyl)methylideneamino]-hexanediamide 6342-32-1 C24H32N6O2 436.55 4-Dimethylaminophenyl Electron-donating groups, potential CNS activity

Key Observations

Lipophilicity : The target compound’s bis(phenylmethoxy) and phenylethyl groups likely result in higher logP values compared to analogs with smaller substituents (e.g., tert-butyl in CAS 102366-81-4) or polar benzodioxin moieties .

Solubility : Compounds with oxygen-rich substituents (e.g., benzodioxin in ) may exhibit better aqueous solubility, whereas halogenated derivatives (e.g., 4-iodophenyl in ) prioritize target affinity over solubility.

Bioactivity : While direct activity data is unavailable, the 3-chlorophenyl ethyl variant (CAS 548456-32-2) suggests halogenated analogs may enhance receptor binding, a feature leveraged in protease inhibitors .

Synthetic Complexity : The target compound’s synthesis likely requires multi-step functionalization of the hexanediamide core, akin to methods described for hydroxamic acids and benzodioxin derivatives .

Limitations

  • No explicit pharmacological or toxicity data for the target compound is provided in the evidence.
  • Comparisons rely on structural extrapolation rather than experimental head-to-head studies.

Biological Activity

Tamoxifen-13C6 is a stable isotope-labeled form of tamoxifen, a selective estrogen receptor modulator (SERM) primarily used in the treatment of estrogen receptor-positive breast cancer. This compound has gained attention in research due to its unique metabolic tracing capabilities, allowing for detailed studies of its biological activity and pharmacokinetics.

Tamoxifen functions by binding to estrogen receptors (ERα and ERβ), inhibiting estrogen's proliferative effects on breast tissue. This action is crucial for its therapeutic efficacy in breast cancer treatment. The binding forms a complex that blocks estrogen receptor transcriptional activity, leading to reduced DNA synthesis and cell proliferation .

Key Points:

  • Estrogen Receptor Modulation: Acts as an antagonist in breast tissue while functioning as an agonist in other tissues.
  • Cell Cycle Regulation: Inhibits cell cycle progression through various pathways, including apoptosis and autophagy .

Pharmacokinetics

Tamoxifen undergoes extensive liver metabolism, primarily through 4-hydroxylation and N-demethylation, producing active metabolites such as 4-hydroxy-tamoxifen. The pharmacokinetics of tamoxifen are influenced by several factors, including food intake and co-administration with other substances .

Table 1: Pharmacokinetic Properties of Tamoxifen-13C6

ParameterValue
Maximum Plasma Concentration4-6 hours post-administration
BioavailabilityHigh (dependent on formulation)
Metabolic Pathways4-hydroxylation, N-demethylation

Case Studies

  • Study on MCF-7 Cells:
    • Objective: To assess the effects of tamoxifen on cell proliferation and apoptosis.
    • Findings: Tamoxifen reduced MCF-7 cell proliferation significantly while inducing apoptosis through ER-independent pathways. The study utilized proteomic analyses to identify changes in protein expression linked to tamoxifen treatment .
  • Combination Therapy Study:
    • Objective: Investigate the synergistic effects of tamoxifen combined with natural products.
    • Findings: The combination of tamoxifen with Z-ligustilide enhanced growth inhibition in ERα-positive breast cancer cells, suggesting potential for improved therapeutic strategies against drug-resistant tumors .

In Vitro Studies

Research has demonstrated that tamoxifen can alter cellular metabolism by inhibiting mitochondrial complex I, leading to an increase in the AMP/ATP ratio and subsequent activation of AMPK signaling pathways. These changes result in enhanced glucose dependence and increased susceptibility to metabolic inhibitors .

Table 2: Summary of In Vitro Effects of Tamoxifen-13C6

EffectOutcome
Cell Proliferation InhibitionSignificant reduction
Apoptosis InductionIncreased rates
Metabolic AlterationsEnhanced glucose utilization

In Vivo Studies

In vivo models have shown that tamoxifen treatment leads to significant metabolic reprogramming within tumors, which can be tracked using stable isotope labeling techniques like those employed with tamoxifen-13C6. This allows researchers to monitor the flux of metabolites through key metabolic pathways in real-time .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N1-[2-[3,4-Bis(phenylmethoxy)phenyl]ethyl]-N6-(2-phenylethyl)-hexanediamide, and how can reaction yields be improved?

  • Methodological Answer : The synthesis typically involves multi-step coupling reactions, such as amide bond formation between hexanedioic acid derivatives and substituted phenethylamine precursors. Catalysts like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used to enhance coupling efficiency. Purification via recrystallization or column chromatography (using silica gel with gradients of ethyl acetate/hexane) is critical to isolate the product. Reaction optimization may include temperature control (e.g., 0–25°C for sensitive intermediates) and inert atmosphere (N₂/Ar) to prevent oxidation. Yields can be improved by adjusting stoichiometry, solvent polarity (e.g., DMF for solubility), and catalyst loading .

Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in deuterated DMSO or CDCl₃) confirm substituent positions and amide bond formation. For example, aromatic protons in the 3,4-bis(phenylmethoxy)phenyl group appear as multiplets at δ 6.7–7.5 ppm, while ethylenic protons resonate as triplets near δ 2.5–3.5 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF verifies molecular weight (e.g., [M+H]+ ion matching theoretical mass ± 0.001 Da).
  • HPLC-PDA : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>98%) and detects impurities .

Q. What are the recommended storage conditions to ensure long-term stability of this compound?

  • Methodological Answer : The compound should be stored in amber vials at –20°C under anhydrous conditions (desiccated with silica gel). Stability studies indicate degradation <5% over 5 years when protected from light, moisture, and oxygen. Pre-use analysis (TLC or HPLC) is advised to confirm integrity after prolonged storage .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

  • Methodological Answer :

  • Structural Modifications : Synthesize analogs with variations in the phenylmethoxy groups (e.g., halogenation, methylation) or hexanediamide chain length. Compare binding affinities using assays like SPR (Surface Plasmon Resonance) or fluorescence polarization.
  • Bioactivity Profiling : Test analogs against target proteins (e.g., kinases, GPCRs) in cell-based assays (IC₅₀ determination) and in vivo models (e.g., rodent pharmacokinetics). Dose-response curves and selectivity indices (e.g., CC₅₀ in HEK293 cells) are critical for SAR validation .

Q. What computational approaches are effective for predicting the pharmacokinetic properties of this compound?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Use software like GROMACS to model interactions with lipid bilayers, predicting blood-brain barrier permeability.
  • ADMET Prediction : Tools like SwissADME or ADMETLab estimate logP (octanol-water partition coefficient), CYP450 metabolism, and hERG inhibition risk. For example, the compound’s high logP (>5) suggests lipophilicity, requiring formulation optimization (e.g., nanoemulsions) .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer :

  • Assay Standardization : Replicate experiments under controlled conditions (e.g., cell passage number, serum concentration). Cross-validate using orthogonal methods (e.g., ELISA vs. Western blot).
  • Data Harmonization : Apply meta-analysis to aggregate results from independent studies, accounting for variables like compound purity (≥98% vs. lower grades) or solvent effects (DMSO vs. saline). Contradictions in IC₅₀ values may arise from differences in cell lines (e.g., HeLa vs. HepG2) or assay endpoints (viability vs. apoptosis) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.